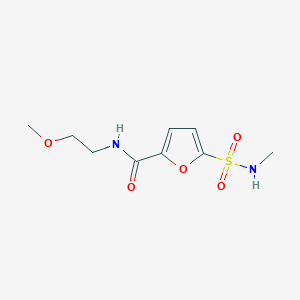

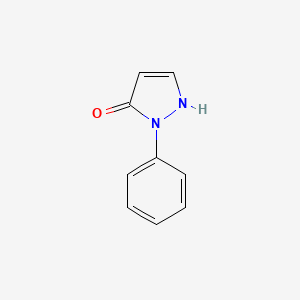

1-phenyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

1-Phenyl-1H-pyrazol-5-ol is a compound that has been used in various chemical reactions and studies . It is an aromatic heterocyclic compound, which means it contains a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a non-carbon atom .

Synthesis Analysis

The synthesis of 1-phenyl-1H-pyrazol-5-ol involves several steps. One method involves the use of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . Another method involves a base-catalysed Claisen–Schmidt condensation reaction .Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-pyrazol-5-ol can be analyzed using various techniques such as single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations . These techniques can provide detailed information about the atomic and electronic structure of the molecule .Chemical Reactions Analysis

1-Phenyl-1H-pyrazol-5-ol can undergo various chemical reactions. For example, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-1H-pyrazol-5-ol can be determined using various techniques. For example, its InChI code is 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H .Applications De Recherche Scientifique

Preparation of Derivatives

“1-phenyl-1H-pyrazol-5-ol” is used in the preparation of its derivatives, such as 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives are synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .

Antioxidant Activity

The derivatives of “1-phenyl-1H-pyrazol-5-ol” have been evaluated for their antioxidant activities . Some of these derivatives have shown good radical scavenging activity, even more active than ascorbic acid used as a standard .

Anticancer Activity

Several derivatives of “1-phenyl-1H-pyrazol-5-ol” have shown cytotoxic properties on colorectal RKO carcinoma cells . In particular, compound 3i has exhibited an IC50 of 9.9±1.1 μM against RKO cell .

Fungicides and Pesticides

“1-phenyl-1H-pyrazol-5-ol” and its derivatives have been employed as fungicides and pesticides . This highlights its potential in the agricultural industry.

Dye-stuffs

“1-phenyl-1H-pyrazol-5-ol” and its derivatives have also been used in the production of dye-stuffs . This suggests its potential applications in the textile industry.

Antileishmanial and Antimalarial Activities

Some derivatives of “1-phenyl-1H-pyrazol-5-ol” have been synthesized and evaluated for their antileishmanial and antimalarial activities . This indicates its potential in the development of new drugs for the treatment of these diseases.

Safety and Hazards

Orientations Futures

Future research on 1-phenyl-1H-pyrazol-5-ol could focus on further understanding its synthesis, chemical reactions, and potential applications. For example, it could be used to construct diverse pyrazole-based chalcones . Additionally, understanding the supramolecular environment of its crystal structures could facilitate the design of molecules with desirable properties .

Mécanisme D'action

Target of Action

1-Phenyl-1H-pyrazol-5-ol primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that halogenated derivatives of the compound induce a rapid and marked intracellular oxidative milieu in infective T. brucei . A molecular simulation study also justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For instance, the interaction with estrogen receptors can affect pathways related to cellular proliferation and differentiation .

Pharmacokinetics

It is noted that most of the hits of a related compound series presented better adme properties than the reference drugs .

Result of Action

The molecular and cellular effects of 1-Phenyl-1H-pyrazol-5-ol’s action include its potent antileishmanial and antimalarial activities . For instance, a related compound displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Propriétés

IUPAC Name |

2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPGQKHPPSSCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876-93-7 | |

| Record name | 1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is a common synthetic route for preparing 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A1: A frequently employed method involves a one-pot pseudo five-component reaction. This reaction combines phenylhydrazine, ethyl acetoacetate, and an arylaldehyde in the presence of various catalysts. [, , , , ]

Q2: What are some examples of catalysts used in this synthesis?

A2: Numerous catalysts have been explored, including environmentally friendly options like Cu-doped ZnO nanomaterials [], cellulose sulfuric acid [], and nanomagnetite-Fe3O4 [], as well as ionic liquids [, , , ] and acidic catalysts like nanosilica supported perchloric acid [].

Q3: Are there any catalyst-free synthetic methods available?

A3: Yes, researchers have reported catalyst-free synthesis of 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) in aqueous media. [] Additionally, ethylene glycol has been employed as a promoting solvent in a catalyst-free pseudo three-component green synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. []

Q4: Why is there an emphasis on developing green and efficient catalytic methods for this synthesis?

A4: Green chemistry principles prioritize environmentally benign processes. Therefore, researchers are actively seeking catalysts and conditions that minimize waste, reduce hazardous materials, and enhance reaction efficiency. [, , ]

Q5: What are the characteristic spectroscopic features of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A5: These compounds are typically characterized using a combination of techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS. [, ] These methods provide valuable information about the compound's structure and purity.

Q6: Can you provide details on a specific derivative and its characterization?

A6: For instance, in the synthesis of (Z)-4-((2-((2-aminophenyl)disulfanyl)phenylimino)(phenyl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, researchers employed FTIR, UV-Vis, 1H-NMR, 13C-NMR, and X-ray diffraction studies for comprehensive structural elucidation. []

Q7: What are some potential biological activities associated with 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A7: Research has explored their potential as antioxidant, anti-inflammatory, and antimicrobial agents. [, ] Some derivatives exhibit promising anti-leishmanial and anti-trypanosomal activity. []

Q8: Have any structure-activity relationship (SAR) studies been conducted on these derivatives?

A8: Yes, studies indicate that the nature of substituents on the arylmethylene bridge and the pyrazole rings can significantly impact biological activity. For example, electron-withdrawing groups on the pyrazole rings often enhance anti-trypanosomatid activity. []

Q9: What other applications do these compounds have?

A9: Beyond their biological potential, some derivatives, such as 4((o-tolylimino)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (4TM-MPP), display photochromic properties, making them interesting candidates for materials science applications. []

Q10: What are some future research directions in this field?

A10: Further exploration of SAR, optimization of drug-like properties, and in vivo studies are crucial for translating the promising in vitro activities into potential therapeutic agents. Additionally, investigating alternative green synthetic methodologies and exploring new applications in materials science remain active areas of research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-enamide](/img/structure/B2837272.png)

![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2837274.png)

![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)